Incyclinide

Catalog No.
S549039
CAS No.
15866-90-7
M.F
C19H17NO7
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Incyclinide

CAS Number

15866-90-7

Product Name

Incyclinide

IUPAC Name

(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1

InChI Key

NBRQRXRBIHVLGI-OWXODZSWSA-N

SMILES

C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CMT-3; CMT 3; CMT3; COL3; COL-3; COL 3; Incyclinide; 4-dedimethylamino sancycline; Chemically modified tetracycline-3. US brand name: Metastat.

Canonical SMILES

C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O

Isomeric SMILES

C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O

Description

The exact mass of the compound Incyclinide is 371.1005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Cancer research

    Some studies have investigated incyclinide's potential anti-cancer properties. It may hinder the growth and spread of certain cancer cells by affecting their biological processes []. In particular, research has focused on incyclinide's ability to target the extracellular matrix (ECM), a network of molecules that surrounds cells and plays a role in cancer progression [].

  • Other potential applications

    Scientific literature suggests researchers are exploring incyclinide's use in other areas such as treatment of COVID-19 and modulation of stem cell activity, but more investigation is needed [].

Incyclinide is a chemically modified tetracycline antibiotic, specifically designed to enhance anti-inflammatory properties while eliminating antibiotic activity. It is identified by the chemical formula C₁₉H₁₇N₀₇ and has a unique structure that allows it to function primarily as an inhibitor of matrix metalloproteinases (MMPs). This compound has garnered attention for its potential therapeutic applications in oncology and inflammatory diseases. Incyclinide was initially evaluated for its efficacy in treating various cancers, including breast and prostate cancer, due to its ability to inhibit tumor growth and metastasis .

Incyclinide's primary mechanism of action is linked to its ability to inhibit matrix metalloproteinases (MMPs) [, ]. MMPs are enzymes that degrade components of the extracellular matrix, a network of molecules that provides structural support to cells. Inhibiting MMPs disrupts processes like angiogenesis (blood vessel formation) and tumor cell invasion, potentially hindering cancer progression [].

Animal studies suggest Incyclinide might also target neuroinflammation and influence gut microbiota, potentially impacting hypertension and other conditions []. However, further research is needed to fully understand these mechanisms.

Primarily related to its role as an inhibitor of MMPs. These enzymes are crucial in the degradation of the extracellular matrix, which is a key process in tumor invasion and metastasis. By binding to the active sites of MMP-1, MMP-8, and MMP-13, Incyclinide effectively inhibits their activity, leading to reduced extracellular matrix degradation .

MMP+IncyclinideInactive Complex\text{MMP}+\text{Incyclinide}\rightarrow \text{Inactive Complex}

This reaction results in the inhibition of the enzymatic activity that facilitates tumor progression and angiogenesis.

Incyclinide's biological activity is primarily characterized by its ability to inhibit matrix metalloproteinases. This inhibition leads to several downstream effects, including:

  • Reduced Angiogenesis: Incyclinide decreases the formation of new blood vessels that tumors require for growth.
  • Inhibition of Tumor Growth: By preventing the degradation of extracellular matrix components, Incyclinide limits the ability of cancer cells to invade surrounding tissues.
  • Anti-inflammatory Effects: Although it lacks antibiotic properties, Incyclinide exhibits significant anti-inflammatory activity, making it a candidate for treating chronic inflammatory conditions .

The synthesis of Incyclinide involves modifying the tetracycline structure to enhance its pharmacological properties while removing its antimicrobial activity. The general synthetic route includes:

  • Starting Material: Tetracycline or one of its derivatives.
  • Chemical Modifications: Introduction of specific functional groups that enhance MMP inhibitory activity while eliminating antibiotic effects.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for clinical evaluation .

Incyclinide has potential applications in various fields:

  • Oncology: As a therapeutic agent for cancer treatment, particularly in inhibiting tumor growth and metastasis.
  • Inflammatory Diseases: Due to its anti-inflammatory properties, it may be useful in treating conditions like rheumatoid arthritis or chronic obstructive pulmonary disease.
  • Research: Incyclinide serves as a valuable tool in studying MMPs and their role in disease processes .

Incyclinide belongs to a class of compounds known as chemically modified tetracyclines. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
DoxycyclineC₂₂H₂₄N₂O₈AntibioticBroad-spectrum antibiotic activity
MinocyclineC₂₂H₂₅N₃O₇AntibioticHigher lipid solubility; used for acne treatment
TigecyclineC₂₁H₂₅N₃O₉SAntibioticEffective against multidrug-resistant bacteria
CollagenaseN/AEnzymatic therapyTargets collagen specifically; not structurally similar but functionally related

Incyclinide stands out due to its lack of antimicrobial properties while maintaining significant anti-inflammatory and anti-tumor activities, making it a unique candidate for cancer therapy compared to traditional tetracyclines .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

371.10050188 g/mol

Monoisotopic Mass

371.10050188 g/mol

Heavy Atom Count

27

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21G64WZQ4I

Wikipedia

Incyclinide

Dates

Modify: 2023-08-15
Sharma RK, Yang T, Oliveira AC, Lobaton GO, Aquino V, Kim S, Richards EM, Pepine CJ, Sumners C, Raizada MK. Microglial Cells Impact Gut Microbiota and Gut Pathology in Angiotensin II-Induced Hypertension. Circ Res. 2019 Mar;124(5):727-736. doi: 10.1161/CIRCRESAHA.118.313882. PMID: 30612527; PMCID: PMC6395495.

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